molecular formula C21H16FN3O4S2 B2965649 ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-82-1

ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2965649
CAS No.: 851949-82-1
M. Wt: 457.49
InChI Key: PVCCIWQFWMXITE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that features a thieno[3,4-d]pyridazine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group, a thiophene ring, and an acetamido group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction, using acetic anhydride or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Acylation and Alkylation: The compound can undergo acylation and alkylation reactions at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

    Acylation/Alkylation: Acetic anhydride, alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and various acylated or alkylated derivatives.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group, known for their biological activity and use in medicinal chemistry.

    Pyridazine Derivatives: Compounds with a pyridazine core, which are studied for their potential therapeutic applications.

Uniqueness

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of a thieno[3,4-d]pyridazine core with a fluorophenyl group and an acetamido group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4S2/c1-2-29-21(28)18-15-11-31-19(23-16(26)10-14-4-3-9-30-14)17(15)20(27)25(24-18)13-7-5-12(22)6-8-13/h3-9,11H,2,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCCIWQFWMXITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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